REACTION_CXSMILES
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FC(F)(F)C([NH:5][C:6]1[N:7]=[C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][N:9]2[C:15]=1[CH3:16])=O.C(=O)([O-])[O-].[K+].[K+]>CO.O>[F:14][C:11]1[CH:12]=[CH:13][C:8]2[N:9]([C:15]([CH3:16])=[C:6]([NH2:5])[N:7]=2)[CH:10]=1 |f:1.2.3|
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Name
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2,2,2-trifluoro-N-(6-fluoro-3-methylimidazo[1,2-a]pyridin-2-yl)acetamide
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Quantity
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0.188 g
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Type
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reactant
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Smiles
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FC(C(=O)NC=1N=C2N(C=C(C=C2)F)C1C)(F)F
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Name
|
|
Quantity
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4 mL
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Type
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solvent
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Smiles
|
CO
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Name
|
|
Quantity
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0.4 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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0.5 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The solvent concentrated
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Type
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CUSTOM
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Details
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residue was partitioned between water (50 mL) and ethyl acetate (50 mL)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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DRY_WITH_MATERIAL
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Details
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the organic layer was dried (magnesium sulfate)
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Type
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CUSTOM
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Details
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then chromatographed on silica (55:40:5, DCM:acetonitrle:MeOH)
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Name
|
|
Type
|
product
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Smiles
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FC=1C=CC=2N(C1)C(=C(N2)N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |